Vancomycin CDP-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

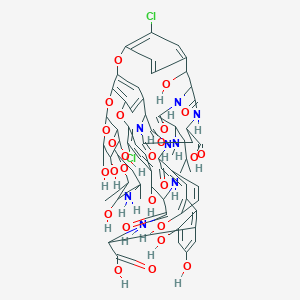

Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. This compound is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, this compound is biologically inactive .

Métodos De Preparación

Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of this compound .

Análisis De Reacciones Químicas

Vancomycin CDP-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, although these are less common.

Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, including its degradation to CDP-1, are crucial for effective therapeutic monitoring. Studies have shown that in patients with renal impairment, the accumulation of CDP-1 can lead to elevated serum levels of vancomycin due to cross-reactivity in immunoassays. This is particularly relevant in hemodialysis patients where accurate dosing is essential to avoid toxicity while ensuring efficacy against infections.

Key Findings:

- In patients undergoing hemodialysis, CDP-1 levels can interfere with immunoassays used to measure vancomycin concentrations, potentially leading to falsely elevated results .

- The prolonged exposure of vancomycin in such patients allows for higher accumulation rates of CDP-1, necessitating careful monitoring and adjustment of dosing regimens .

Immunoassay Interference

CDP-1 poses a challenge in the clinical measurement of vancomycin due to its structural similarity. It can cross-react with anti-vancomycin antibodies used in various immunoassays, leading to inaccurate serum concentration readings.

Implications:

- The presence of CDP-1 can cause overestimation of vancomycin levels, particularly in patients with renal dysfunction where drug accumulation is common .

- Accurate measurement techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are recommended for precise therapeutic monitoring .

| Assay Type | Cross-Reactivity with CDP-1 | Recommendation |

|---|---|---|

| Chemiluminescent Microparticle Assay (CMIA) | Yes | Use LC-MS/MS for confirmation |

| Kinetic Interaction of Microparticles in Solution (KIMS) | Yes | Prefer LC-MS/MS for accurate results |

Clinical Case Studies

Several case studies highlight the clinical implications of Vancomycin CDP-1 in treating infections:

- Case Study 1: A patient undergoing hemodialysis exhibited elevated vancomycin levels due to CDP-1 interference in standard immunoassays. Subsequent treatment adjustments based on LC-MS/MS results led to improved therapeutic outcomes .

- Case Study 2: In a cohort study involving chronic kidney disease patients, researchers found that the accumulation of CDP-1 correlated with adverse clinical outcomes due to misinterpretation of drug levels from immunoassays .

Conclusion and Future Directions

The presence of this compound significantly impacts the clinical management of vancomycin therapy. Its potential for interfering with immunoassays necessitates the adoption of more reliable measurement techniques such as LC-MS/MS to ensure accurate dosing and effective treatment outcomes.

Future research should focus on:

- Developing standardized protocols for measuring vancomycin and its metabolites.

- Investigating the long-term effects of CDP-1 accumulation on patient health outcomes.

- Exploring alternative therapeutic strategies that mitigate the impact of CDP-1 on treatment efficacy.

Mecanismo De Acción

Vancomycin CDP-1 does not exhibit antibacterial activity due to the disruption of the hydrogen bond at the site of hydrolytic loss of ammonia. This disruption prevents this compound from binding to the bacterial cell wall precursors, rendering it inactive . The molecular targets and pathways involved in the mechanism of action of vancomycin are not applicable to this compound due to its inactivity.

Comparación Con Compuestos Similares

Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:

Vancomycin: The parent compound, which is biologically active and used as an antibiotic.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different structure.

Ristocetin A: A glycopeptide antibiotic with primary amine groups, unlike the secondary amine functionality in vancomycin. This compound is unique due to its formation through hydrolytic degradation and its use in chiral separation techniques.

Actividad Biológica

Vancomycin, a glycopeptide antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its degradation product, crystalline degradation product-1 (CDP-1), has garnered attention due to its implications in therapeutic drug monitoring and potential interference in clinical settings. This article explores the biological activity of CDP-1, its impact on vancomycin efficacy, and relevant research findings.

Overview of CDP-1

CDP-1 arises from the spontaneous deamidation of asparagine in the vancomycin structure, particularly under conditions of high temperature and alkaline pH. It exists in two isomeric forms: CDP-1-M (major) and CDP-1-m (minor), both of which are considered biologically inactive as antibiotics but can cross-react with immunoassays designed to measure vancomycin levels, leading to falsely elevated results in patients .

Impact on Vancomycin Efficacy

Research indicates that CDP-1 may act as a functional antagonist to vancomycin, potentially diminishing its antimicrobial effectiveness. In vivo studies have shown that the presence of CDP-1 can affect the pharmacodynamics of vancomycin, particularly in relation to bacterial inoculum size and tissue penetration . The competitive binding between CDP-1 and vancomycin for bacterial targets may contribute to reduced therapeutic outcomes in certain patients.

Clinical Relevance

In patients with renal impairment, the clearance of vancomycin is delayed, leading to an accumulation of CDP-1. This accumulation can complicate therapeutic drug monitoring (TDM) since standard immunoassays may not differentiate between vancomycin and CDP-1 effectively . Accurate measurement is critical for appropriate dosing, especially in hemodialysis patients who are at higher risk for infections due to vascular access complications.

Quantitative Analysis

A high-performance liquid chromatography (HPLC) method has been developed for quantifying both vancomycin and CDP-1 in serum samples. This method demonstrated linearity over a range of concentrations and highlighted the challenges associated with accurately measuring CDP-1 due to its cross-reactivity with immunoassays .

| Compound | Detection Method | Concentration Range | Coefficient of Variation (%) |

|---|---|---|---|

| Vancomycin | HPLC | 1 - 100 µg/ml | 3.3 - 8.6 |

| CDP-1 | HPLC | 1 - 25 µg/ml | 2.8 - 5.2 |

Case Studies

A case series involving patients undergoing hemodialysis demonstrated that TDM was essential for optimizing vancomycin therapy. The study emphasized the need for alternative measurement techniques that can accurately account for the presence of CDP-1 without leading to dosage miscalculations .

Propiedades

IUPAC Name |

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMARHJAPWBNFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74Cl2N8O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1450.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55598-85-1 |

Source

|

| Record name | Vancomycin CDP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.